2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE
Overview
Description
2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrano[4,3-b]pyridine core with a hydroxyethylamino group and a carbonitrile group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and resorcinol in the presence of a catalyst such as sodium carbonate in ethanol . The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrano[4,3-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry approaches are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and substituted pyridine derivatives, which can further be utilized in various synthetic applications .
Scientific Research Applications
2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic electronic materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile
- 1,3-Dimethyl-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Uniqueness
2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern and the presence of both hydroxyethylamino and carbonitrile groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2)6-11-10(8-18-13)5-9(7-14)12(16-11)15-3-4-17/h5,17H,3-4,6,8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGWQNGQIQZGRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)NCCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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